molecular formula C7H3F13O B3253762 Methyl perfluorohexyl ether CAS No. 226909-72-4

Methyl perfluorohexyl ether

Cat. No.: B3253762
CAS No.: 226909-72-4
M. Wt: 350.08 g/mol
InChI Key: BRWBDEIUJSDQGV-UHFFFAOYSA-N
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Description

Methyl perfluorohexyl ether is a fluorinated ether with the molecular formula C7H3F13O. It is known for its unique properties, including high thermal and chemical stability, low surface tension, and hydrophobic-oleophobic characteristics. These properties make it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl perfluorohexyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .

Chemical Reactions Analysis

Types of Reactions

Methyl perfluorohexyl ether primarily undergoes acidic cleavage reactions. The most common reaction is the cleavage of the C–O bond using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the substituents attached to the ether .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

Methyl perfluorohexyl ether has been employed in several scientific fields due to its distinctive properties:

Organic Chemistry

  • Solvent and Reagent : It serves as a solvent in organic synthesis, particularly for reactions requiring non-polar environments. Its low surface tension aids in the formation of stable emulsions, enhancing reaction efficiency.

Biological Studies

  • Membrane Protein Studies : The compound is utilized in the study of membrane proteins and other biological molecules, facilitating research in biochemistry and molecular biology by stabilizing protein structures during analysis.

Industrial Applications

  • Fluorinated Surfactants Production : this compound is a precursor in the synthesis of fluorinated surfactants used in various applications such as:
    • Emulsion polymerization
    • Coatings
    • Fire-fighting foams

Case Study 1: Emulsion Polymerization

In a study investigating the use of this compound as a surfactant in emulsion polymerization, researchers found that its unique properties significantly improved the stability of polymer dispersions. This led to enhanced performance characteristics in coatings developed from these polymers.

Case Study 2: Biological Membrane Stabilization

Research on membrane proteins indicated that the incorporation of this compound into experimental setups allowed for better stabilization of proteins during purification processes. This facilitated more accurate structural analysis through techniques such as X-ray crystallography.

Mechanism of Action

The mechanism of action of methyl perfluorohexyl ether involves its interaction with molecular targets through its fluorinated tail. This interaction often leads to the formation of a monolayer at interfaces, reducing surface tension and preventing the evaporation of aqueous phases. This property is particularly useful in applications like dry eye disease treatment, where it helps maintain tear film stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl perfluorohexyl ether stands out due to its high fluorine content, which imparts exceptional thermal and chemical stability, as well as unique hydrophobic and oleophobic properties. These characteristics make it more suitable for specialized applications compared to other ethers .

Biological Activity

Methyl perfluorohexyl ether (MPFHE) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of MPFHE, including its toxicity, metabolism, and potential health effects.

MPFHE is characterized by its perfluorinated carbon chain, which contributes to its hydrophobic and lipophobic nature. The presence of the ether functional group influences its solubility and interaction with biological membranes. The compound is primarily used in industrial applications due to its surfactant properties and resistance to degradation.

Toxicity and Biological Activity

  • Absorption and Metabolism :
    • Studies indicate that short-chain PFAS, including MPFHE, are rapidly absorbed via oral and inhalation routes but exhibit negligible skin absorption .
    • The metabolism of PFAS compounds is limited due to the stability of the carbon-fluorine bonds, leading to a tendency for bioaccumulation in human tissues .
  • Toxicological Effects :
    • Research indicates that MPFHE exhibits low acute toxicity; however, repeated exposure may lead to liver and kidney damage in animal models .
    • In rodents, the toxicity profile shows that short-chain PFAS compounds can affect liver function through mechanisms such as peroxisome proliferation .
  • Endocrine Disruption :
    • Some studies have suggested potential endocrine-disrupting effects of PFAS compounds, including MPFHE. These effects may arise from interactions with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Case Studies

Several case studies illustrate the biological activity of MPFHE and related compounds:

  • Liver Toxicity in Rodents : A study observed that exposure to various PFAS resulted in increased liver weight and altered lipid profiles in rodents. Specifically, MPFHE was implicated in inducing liver enlargement at high doses .
  • Immunotoxicity : Research has shown that PFAS can impair immune responses in animal models, affecting T-cell function and antibody production. This suggests a potential risk for immunocompromised individuals exposed to MPFHE .

Research Findings

Recent research has focused on the following areas:

  • Transcription Factor Activity Profiles (TFAP) : A study utilized TFAP to assess the biological activity of various compounds, including PFAS. The findings indicated that perturbagens like MPFHE elicit distinct TFAP signatures associated with oxidative stress responses .
  • Environmental Persistence : MPFHE has been shown to persist in the environment due to its resistance to degradation processes. This raises concerns about long-term exposure risks for both wildlife and humans .

Data Table: Summary of Biological Effects

Biological ActivityObservations
AbsorptionRapidly absorbed via oral/inhalation; negligible skin absorption
MetabolismLimited due to stable C-F bonds; bioaccumulates in tissues
Acute ToxicityLow; higher risks with repeated exposure
Liver EffectsIncreased liver weight; potential for hepatotoxicity
ImmunotoxicityImpaired T-cell function; altered antibody responses
Endocrine DisruptionPossible interactions with PPARs affecting lipid metabolism

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxyhexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F13O/c1-21-7(19,20)5(14,15)3(10,11)2(8,9)4(12,13)6(16,17)18/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWBDEIUJSDQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13OCH3, C7H3F13O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-methoxy-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895469
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226909-72-4
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-methoxyhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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